N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
The compound is a derivative of piperazine, which is a common component in a variety of pharmaceuticals and other organic compounds . Piperazine derivatives have been studied for their potential antitumor activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be similar to those of other piperazine derivatives. For instance, some piperazine derivatives have been synthesized through substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. The drug likeness or “drugability” of similar compounds has been evaluated according to Lipinski’s rule of five (RO5) .Scientific Research Applications
Antimicrobial Activity
Specific Scientific Field
Medicinal Chemistry and Drug Discovery
Summary
N-tert-butyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a novel compound synthesized through reductive amination. It belongs to the coumarin-based piperazine class. Coumarins and their derivatives have been extensively investigated for their potential therapeutic applications, including antimicrobial properties . This compound’s antimicrobial activity makes it relevant for further exploration.
Experimental Procedures
Results
The newly synthesized compounds exhibit significant antibacterial and antifungal activity. Docking studies with oxidoreductase protein structures correlate well with experimental inhibitory potency .
Alzheimer’s Disease Research
Specific Scientific Field
Neuropharmacology and Alzheimer’s Disease
Summary
N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has potential as a dual inhibitor: it acts as both a β-secretase and an acetylcholinesterase inhibitor. This property prevents amyloid beta peptide (Aβ) aggregation and fibril formation, which are implicated in Alzheimer’s disease progression .
Experimental Procedures
Results
The compound shows promise in preventing Aβ aggregation and fibril formation, making it a candidate for further Alzheimer’s disease research .
Chemical Synthesis
Specific Scientific Field
Organic Chemistry
Summary
N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can serve as a building block in organic synthesis. Its tert-butyl and piperazine moieties offer versatility for constructing more complex molecules.
Experimental Procedures
Results
The compound’s synthetic utility lies in its potential for diversifying chemical libraries and creating new functional molecules.
These are just three of the six unique applications. If you’d like to explore additional fields, feel free to ask
Future Directions
properties
IUPAC Name |
N'-tert-butyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-19(2,3)21-18(25)17(24)20-10-7-11-22-12-14-23(15-13-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYMNCRXZOSAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide |
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